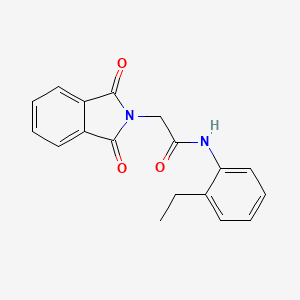![molecular formula C16H12Br2Cl3N3OS B11703972 3-bromo-N-(1-{[(3-bromoanilino)carbothioyl]amino}-2,2,2-trichloroethyl)benzamide](/img/structure/B11703972.png)
3-bromo-N-(1-{[(3-bromoanilino)carbothioyl]amino}-2,2,2-trichloroethyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-bromo-N-(1-{[(3-bromoanilino)carbothioyl]amino}-2,2,2-trichloroethyl)benzamide is a complex organic compound with the molecular formula C16H12Br2Cl3N3OS. It is characterized by the presence of multiple halogen atoms and a benzamide group, making it a subject of interest in various fields of scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-bromo-N-(1-{[(3-bromoanilino)carbothioyl]amino}-2,2,2-trichloroethyl)benzamide typically involves the following steps:
Formation of the Intermediate: The initial step involves the reaction of 3-bromoaniline with carbon disulfide and a base to form the corresponding dithiocarbamate.
Addition of Trichloroethylamine: The dithiocarbamate intermediate is then reacted with trichloroethylamine under controlled conditions to form the desired product.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized use in research rather than large-scale manufacturing. the general principles of organic synthesis, such as maintaining anhydrous conditions and using appropriate solvents, are applicable.
Análisis De Reacciones Químicas
Types of Reactions
Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of halogen atoms.
Oxidation and Reduction: It can also participate in oxidation and reduction reactions, although specific conditions and reagents are required.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium hydroxide in an aqueous or alcoholic medium.
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution may result in the replacement of halogen atoms with other functional groups.
Aplicaciones Científicas De Investigación
3-bromo-N-(1-{[(3-bromoanilino)carbothioyl]amino}-2,2,2-trichloroethyl)benzamide has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Mecanismo De Acción
The mechanism of action of 3-bromo-N-(1-{[(3-bromoanilino)carbothioyl]amino}-2,2,2-trichloroethyl)benzamide involves its interaction with specific molecular targets. The presence of halogen atoms and the benzamide group allows it to bind to various enzymes and receptors, potentially inhibiting their activity. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest its involvement in disrupting cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
- N-(1-{[(2-bromoanilino)carbothioyl]amino}-2,2,2-trichloroethyl)benzamide
- N-(1-{[(4-bromoanilino)carbothioyl]amino}-2,2,2-trichloroethyl)benzamide
- N-(1-{[(3,4-dimethylanilino)carbothioyl]amino}-2,2,2-trichloroethyl)benzamide
Uniqueness
What sets 3-bromo-N-(1-{[(3-bromoanilino)carbothioyl]amino}-2,2,2-trichloroethyl)benzamide apart from similar compounds is its specific substitution pattern and the presence of multiple halogen atoms
Propiedades
Fórmula molecular |
C16H12Br2Cl3N3OS |
|---|---|
Peso molecular |
560.5 g/mol |
Nombre IUPAC |
3-bromo-N-[1-[(3-bromophenyl)carbamothioylamino]-2,2,2-trichloroethyl]benzamide |
InChI |
InChI=1S/C16H12Br2Cl3N3OS/c17-10-4-1-3-9(7-10)13(25)23-14(16(19,20)21)24-15(26)22-12-6-2-5-11(18)8-12/h1-8,14H,(H,23,25)(H2,22,24,26) |
Clave InChI |
WRNKCYGRPRLKJP-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC(=C1)Br)C(=O)NC(C(Cl)(Cl)Cl)NC(=S)NC2=CC(=CC=C2)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-chloro-N-{2,2,2-trichloro-1-[(4-nitrophenyl)amino]ethyl}benzamide](/img/structure/B11703890.png)

![[(2R,3S,4R,5R,6R)-3,4-bis(acetyloxy)-6-(dodecyloxy)-5-acetamidooxan-2-yl]methyl acetate](/img/structure/B11703898.png)

![(5Z)-2-anilino-5-[[4-[(2,4-dichlorophenyl)methoxy]-3-methoxyphenyl]methylidene]-1,3-thiazol-4-one](/img/structure/B11703910.png)
![Methyl 2,7,7-trimethyl-5-oxo-4-[2-(propan-2-yloxy)phenyl]-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate](/img/structure/B11703916.png)

![(2E,6E)-2,6-bis[(4-chlorophenyl)methylidene]-4-methylcyclohexan-1-one](/img/structure/B11703931.png)
![Benzamide, 4-bromo-N-[2,2,2-trichloro-1-[(3-methylphenyl)amino]ethyl]-](/img/structure/B11703932.png)
![1-[4-(Decylsulfanyl)phenyl]ethanone](/img/structure/B11703938.png)
![2-[11-(3,5-dimethylphenyl)undecyl]-1H-benzimidazole](/img/structure/B11703943.png)

![6-methyl-2-[(2E)-2-(thiophen-2-ylmethylidene)hydrazinyl]pyrimidin-4-ol](/img/structure/B11703963.png)
![3-chloro-N-(2,2,2-trichloro-1-{[(2,4-dichlorophenyl)carbamothioyl]amino}ethyl)benzamide](/img/structure/B11703970.png)
